3-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 888418-31-3
Cat. No.: VC6491062
Molecular Formula: C18H11Cl2N5O2
Molecular Weight: 400.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888418-31-3 |
|---|---|
| Molecular Formula | C18H11Cl2N5O2 |
| Molecular Weight | 400.22 |
| IUPAC Name | 3-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C18H11Cl2N5O2/c19-12-3-1-11(2-4-12)15(26)9-24-10-21-17-16(18(24)27)22-23-25(17)14-7-5-13(20)6-8-14/h1-8,10H,9H2 |
| Standard InChI Key | QDJUIKHTTDYDEM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)Cl |
Introduction
Synthesis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions that form the fused heterocyclic system. While specific synthetic pathways for this exact compound are not available in the provided data, general methods for synthesizing similar compounds include:
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Formation of the Triazole Ring:
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Starting from hydrazine derivatives and aldehydes or nitriles to form a triazole intermediate.
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Cyclization with Pyrimidine Precursors:
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Reacting the triazole intermediate with pyrimidine derivatives under acidic or basic conditions.
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Functionalization:
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Introducing substituents such as chlorophenyl groups via nucleophilic substitution or Friedel-Crafts reactions.
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Further characterization of such compounds is performed using techniques like:
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NMR Spectroscopy: To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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X-ray Crystallography: To analyze crystal structure and confirm stereochemistry.
Potential Applications
Triazolopyrimidine derivatives have been widely studied for their pharmacological activities due to their versatile structure. The following are potential applications:
3.1. Antimicrobial Activity
Compounds with halogenated aromatic rings (like chlorophenyl) often exhibit strong antimicrobial properties by disrupting microbial cell membranes or inhibiting enzymes.
3.2. Anticancer Potential
The planar structure allows for DNA intercalation or enzyme inhibition, making these compounds candidates for anticancer drug development.
3.3. Enzyme Inhibition
The triazolopyrimidine scaffold is known to inhibit enzymes like kinases or phosphodiesterases, which are critical in cellular signaling pathways.
3.4. Anti-inflammatory Effects
Some derivatives have shown inhibition of inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX).
Structural Studies
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Similar compounds have been analyzed using X-ray crystallography, revealing planar cores that facilitate π–π stacking interactions in biological systems .
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Dihedral angles between aromatic substituents and heterocyclic cores influence binding affinity to biological targets .
Biological Activity
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Triazolopyrimidines have demonstrated activity against various pathogens and cancer cell lines in vitro .
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Docking studies suggest strong binding affinity to enzymes involved in inflammation and tumor progression .
Data Table: Comparison with Related Compounds
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| 5-Methyl-3-(3-methylphenyl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidine | Planar core; methylphenyl substituent | Antimicrobial; anticancer |
| (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | Chlorophenyl group; isoxazole ring | Anti-inflammatory; enzymatic inhibition |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[5-(1,5-dimethylpyrazol-4-yl)amino]-thiadiazole | Cyano group; thiadiazole ring | Anti-inflammatory; LOX inhibitor |
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